1-Butyl-3-(4-fluorobenzyl)thiourea
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Overview
Description
1-Butyl-3-(4-fluorobenzyl)thiourea is an organosulfur compound with the molecular formula C12H17FN2S. It is a derivative of thiourea, where the hydrogen atoms are substituted with butyl and 4-fluorobenzyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-(4-fluorobenzyl)thiourea can be synthesized through the reaction of 4-fluorobenzyl isothiocyanate with butylamine. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-(4-fluorobenzyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Butyl-3-(4-fluorobenzyl)thiourea has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other functional compounds
Mechanism of Action
The mechanism of action of 1-Butyl-3-(4-fluorobenzyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Butyl-3-(4-fluorophenyl)thiourea
- 1-Butyl-3-(4-chlorobenzyl)thiourea
- 1-Butyl-3-(4-methylbenzyl)thiourea
Comparison: 1-Butyl-3-(4-fluorobenzyl)thiourea is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This makes it different from other similar compounds, such as those with chlorobenzyl or methylbenzyl groups, which may exhibit different reactivity and biological activity .
Properties
Molecular Formula |
C12H17FN2S |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-butyl-3-[(4-fluorophenyl)methyl]thiourea |
InChI |
InChI=1S/C12H17FN2S/c1-2-3-8-14-12(16)15-9-10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3,(H2,14,15,16) |
InChI Key |
NCAPOOREICJQTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NCC1=CC=C(C=C1)F |
Origin of Product |
United States |
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